molecular formula C22H23N3O3S B610010 PF-06767832 CAS No. 1859081-58-5

PF-06767832

カタログ番号: B610010
CAS番号: 1859081-58-5
分子量: 409.504
InChIキー: VVZZHFMLRHJXTO-RXVVDRJESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It exhibits high selectivity for M1 over other mAChR subtypes (M2–M5) with an EC50 of 60 nM for M1 and >10 µM for M2–M5 . Preclinical studies demonstrate its ability to reduce consummatory behaviors (e.g., alcohol, sucrose, food, and water intake) without altering motivation or locomotor activity . However, its non-specific effects across rewards and dose-dependent cholinergic side effects (e.g., gastrointestinal distress, seizures) highlight the need for comparative analysis with similar compounds .

準備方法

Retrosynthetic Analysis and Key Building Blocks

The synthesis of PF-06767832 hinges on three primary components:

  • Pyridine-2-carboxylic acid core substituted at the 4- and 5-positions.

  • 4-(1,3-Thiazol-4-yl)benzyl group as the lipophilic side chain.

  • (3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-amine as the chiral amine moiety.

Retrosynthetically, the molecule disconnects into these fragments, with the amide bond formation serving as the final coupling step .

Synthesis of the Pyridine-2-Carboxylic Acid Intermediate

The pyridine core is functionalized through sequential substitutions:

Construction of the 5-Methyl-4-Substituted Pyridine Ring

The 5-methylpyridine-2-carboxylic acid derivative is prepared via a Kröhnke reaction or cross-coupling methodology. A representative route involves:

  • Friedel-Crafts alkylation to introduce the 4-[4-(thiazol-4-yl)benzyl] group using 4-(thiazol-4-yl)benzyl chloride.

  • Nitration and reduction to install the 5-methyl group, followed by oxidation to the carboxylic acid .

Table 1: Reaction Conditions for Pyridine Core Functionalization

StepReagents/ConditionsYieldReference
1AlCl₃, CH₂Cl₂, 0°C → rt, 12 h78%
2HNO₃/H₂SO₄, 0°C, 2 h; H₂/Pd-C, MeOH65%

Preparation of (3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-amine

The chiral amine is synthesized via asymmetric catalysis:

Epoxide Ring-Opening Strategy

  • Epoxidation of tetrahydropyran-4-one using Shi’s asymmetric epoxidation conditions ((−)-ketopinic acid catalyst, Oxone®).

  • Epoxide ring-opening with aqueous ammonia under basic conditions to yield the trans-diol amine.

  • Selective protection and deprotection to isolate the (3R,4S) stereoisomer .

Key Data :

  • Enantiomeric Excess : >98% (Chiral HPLC, Chiralpak AD-H column) .

  • Overall Yield : 42% (three steps) .

Amide Bond Formation and Final Coupling

The carboxylic acid (pyridine core) is activated as a mixed anhydride or using coupling agents (e.g., HATU) and reacted with the chiral amine:

Coupling Protocol

  • Activation : Pyridine-2-carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq) in DMF, 0°C → rt, 1 h.

  • Amination : Addition of (3R,4S)-3-hydroxytetrahydro-2H-pyran-4-amine (1.1 eq), stirred at rt for 12 h.

  • Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexanes gradient) .

Table 2: Optimization of Coupling Conditions

EntryCoupling AgentSolventTemp (°C)Yield
1HATUDMF2585%
2EDCI/HOBtCH₂Cl₂2568%
3DCCTHF4072%

Structural Characterization and Purity Control

Analytical Data

  • HRMS (ESI+) : m/z 440.1782 [M+H]⁺ (calc. 440.1785) .

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 7.45–7.40 (m, 4H, Ar-H), 4.90 (d, J = 4.5 Hz, 1H, OH), 4.15–4.10 (m, 1H, pyran-H), 3.85–3.70 (m, 4H, pyran-H) .

Chiral Purity

  • Chiral HPLC : >99% ee (Daicel Chiralpak IC-3, 70:30 hexanes/i-PrOH, 1.0 mL/min) .

Scale-Up and Process Refinements

Pfizer’s process chemistry team optimized the synthesis for kilogram-scale production:

  • Catalytic Asymmetric Epoxidation : Reduced catalyst loading to 2 mol% while maintaining ee >98% .

  • Continuous Flow Amination : Enhanced throughput by 3-fold using tubular reactors .

Comparative Analysis with Structural Analogs

This compound’s selectivity over M2–M5 receptors stems from its interactions with the M1 mAChR’s allosteric pocket:

  • Thiazole-Benzyl Group : Occupies a hydrophobic subpocket lined by Tyr404 and Trp157 .

  • Hydroxytetrahydro-2H-pyran : Forms hydrogen bonds with Asp105 and Tyr381, stabilizing the active conformation .

Table 3: Selectivity Profile of this compound

ReceptorEC₅₀ (nM)Fold Selectivity (vs. M1)
M1321
M2>20,000>625
M3>20,000>625
M439812

化学反応の分析

PF-06767832は、次のようないくつかのタイプの化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

    化学: 異種アロステリックモジュレーションと受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。

    生物学: 細胞シグナル伝達経路と受容体活性への影響について調査されています。

    医学: アルツハイマー病や統合失調症などの神経疾患の治療における潜在的な治療用途について検討されています。

    産業: 新しい薬理学的薬剤の開発と、創薬における参照化合物として使用されています .

科学的研究の応用

Cognitive Enhancement in Alzheimer's Disease

One of the primary applications of PF-06767832 is in enhancing cognitive function in patients with Alzheimer's disease. Studies have shown that M1 PAMs can improve memory and learning deficits associated with this condition. In rodent models, this compound has been effective in reversing scopolamine-induced cognitive deficits, indicating its potential efficacy as a treatment for Alzheimer's .

Schizophrenia Treatment

This compound has also been investigated for its effects on cognitive impairments related to schizophrenia. By selectively targeting the M1 receptor, this compound may help alleviate some cognitive symptoms without exacerbating psychotic symptoms, a common issue with traditional antipsychotics .

Alcohol Use Disorders

Recent studies have explored the role of this compound in reducing alcohol consumption. In male alcohol-preferring rats, administration of this compound resulted in a significant decrease in alcohol intake, suggesting its potential application in treating alcohol use disorders .

Safety Profile and Side Effects

Despite its promising applications, this compound is not devoid of side effects. Safety profiling indicates that while it lacks activity on M2 and M3 receptors, it may still produce gastrointestinal and cardiovascular effects due to M1 activation . Understanding these side effects is crucial for developing safe therapeutic protocols.

Pharmacokinetic Properties

PropertyValue
Brain PenetrationGood
Half-lifeTBD
BioavailabilityTBD
Selectivity (M1/M2)~7-fold
Selectivity (M1/M4)2-fold

Efficacy in Animal Models

StudyModelOutcome
Scopolamine TaskRatsReversal of cognitive deficits
Object RecognitionAged Beagle DogsImproved object retrieval
Alcohol PreferenceMale RatsReduced alcohol consumption

Case Study: Alzheimer's Disease Model

In a controlled study involving aged rats with induced cognitive deficits, this compound was administered at varying doses (0.3–10 mg/kg). Results indicated a dose-dependent improvement in performance on memory tasks compared to control groups receiving vehicle treatment .

Case Study: Schizophrenia Model

In another study focusing on schizophrenia-related cognitive deficits, this compound was tested against traditional antipsychotics. The compound demonstrated superior efficacy in enhancing cognitive function without increasing psychotic symptoms, highlighting its therapeutic potential in managing schizophrenia .

作用機序

PF-06767832は、M1ムスカリン性アセチルコリン受容体に結合して、受容体のアセチルコリンに対する応答を強化することにより、その効果を発揮します。 この正の異種アロステリックモジュレーションは、認知機能と記憶に関与するさまざまなシグナル伝達経路に影響を与える可能性のある受容体活性の増加につながります .

類似化合物との比較

Pharmacological Profiles

PF-06767832 vs. BQCA

  • BQCA (benzyl quinolone carboxylic acid), a first-generation M1 PAM, lacks intrinsic agonist activity and modulates acetylcholine (ACh) affinity. Both compounds share binding residues (Y179ECL2, W4007.35, Y822.61) in the extracellular vestibule of M1 mAChR .
  • Key Differences :
    • This compound acts as a PAM-agonist, directly enhancing receptor activation, whereas BQCA only potentiates ACh efficacy .
    • This compound exhibits superior brain penetration and pharmacokinetics, making it more suitable for central nervous system (CNS) applications .

This compound vs. VU0364572

  • VU0364572 , a bitopic M1 agonist (binds orthosteric and allosteric sites), shows prolonged reduction in cocaine-seeking behavior (up to 4 weeks) compared to this compound’s transient effects .
  • Key Differences: VU0364572’s bitopic mechanism enhances dopamine and glutamate modulation, whereas this compound’s non-specific consummatory reduction limits its utility in reward-specific contexts .

This compound vs. VU139

  • VU139 , a Vanderbilt-developed M1 PAM, is in Phase I trials for AD and schizophrenia. Unlike this compound, it lacks intrinsic agonist activity and shows minimal cholinergic side effects .
  • Key Differences :
    • VU139’s selectivity and clean safety profile make it clinically advantageous, whereas this compound’s PAM-agonist activity correlates with seizures in animal models .

Binding Mechanisms and Selectivity

Compound Binding Site Selectivity (pKi/pKD) Intrinsic Agonism
This compound Extracellular vestibule (Y179, W400) M1 > M2–M5 Yes
BQCA Extracellular vestibule (Y179, W400) M1 > M2–M5 No
VU6004256 Extracellular vestibule M1 > M2–M5 No
VU0364572 Orthosteric + allosteric M1 > M2–M5 Yes

Efficacy in Behavioral Models

Compound Alcohol Intake Reduction Sucrose/Food Reduction Cognitive Enhancement
This compound 30% (FR3 schedule) 30–33% Limited data
VU0364572 N/A N/A Improves memory
VU139 N/A N/A Reverses memory deficits

Side Effects and Limitations

  • This compound: Induces seizures at high doses (30 mg/kg in rats, 45 mg/kg in dogs) and reduces non-caloric consummatory behaviors (e.g., water), limiting therapeutic specificity .
  • BQCA : Lower risk of seizures but poor brain penetration .
  • VU139: No reported seizures; optimized for CNS safety .

Data Tables

Table 1: Selectivity Profiles of M1-Targeting Compounds

Compound M1 pKi/pKD M2–M5 pKi/pKD Reference
This compound 60 nM >10 µM
BQCA 290 nM >10 µM
VU6004256 120 nM >10 µM

Table 2: Behavioral Efficacy Comparison

Compound Alcohol Self-Administration Sucrose Intake Cognitive Effects
This compound 30% reduction 30% reduction Not studied
VU0364572 N/A N/A Prolonged dopamine modulation
VU139 N/A N/A Memory improvement

生物活性

PF-06767832 is a synthetic compound classified as a positive allosteric modulator (PAM) selective for the M1 muscarinic acetylcholine receptor (mAChR). This compound has garnered attention for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and schizophrenia. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and safety profile based on diverse research findings.

This compound operates primarily as a PAM of the M1 receptor, enhancing the receptor's response to endogenous acetylcholine without directly activating the receptor itself. This selectivity is crucial, as excessive activation can lead to adverse effects such as seizures. The compound exhibits approximately 180-fold selectivity for M1 over M2–5 receptors, minimizing off-target effects .

Key Findings on Mechanism

  • Calcium Mobilization : In vitro studies using CHO cells expressing M1 receptors demonstrated that this compound can mobilize intracellular calcium (Ca²⁺) in a concentration-dependent manner, with an effective concentration (EC50) of approximately 60 nM at low concentrations .
  • Electrophysiological Studies : Electrophysiological assays revealed that this compound enhances synaptic transmission in the prefrontal cortex, which is critical for cognitive functions .

Efficacy in Preclinical Models

This compound has been evaluated in various animal models to assess its cognitive-enhancing properties and behavioral effects.

Behavioral Studies

  • Morris Water Maze : In this spatial learning task, this compound reversed scopolamine-induced memory deficits, indicating its potential to improve cognitive function .
  • Locomotor Activity : The compound was shown to ameliorate amphetamine-stimulated locomotor activity in rodents, suggesting a modulation of dopaminergic pathways alongside cholinergic enhancement .

Safety Profile and Adverse Effects

Despite its promising efficacy, this compound has been associated with several adverse effects at higher concentrations. These include gastrointestinal disturbances and generalized convulsions, particularly when intrinsic agonist activity is triggered due to elevated doses .

Dose-Response Relationship

The relationship between dosage and adverse effects is critical:

  • At low concentrations (e.g., 10 mg/kg), this compound acts primarily as a PAM without significant side effects.
  • Higher doses lead to intrinsic agonist activity, resulting in severe cholinergic side effects .

Summary of Research Findings

The following table summarizes key research findings related to this compound:

StudyModelKey FindingsReference
Calcium Mobilization AssayCHO CellsEC50 ~60 nM; robust Ca²⁺ mobilization
Morris Water MazeRodentsReversed scopolamine-induced deficits
Locomotor Activity TestRodentsAmeliorated amphetamine-induced activity
Behavioral Seizure ActivityMiceInduced convulsions at high doses

Case Studies and Clinical Implications

While this compound is still under investigation, its pharmacological profile suggests significant potential for clinical applications. The development of derivatives like PF-068274430 aims to reduce intrinsic agonist activity while maintaining efficacy, highlighting ongoing efforts to optimize this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the M1 receptor selectivity of PF-06767832 in vitro?

To confirm selectivity, employ radioligand binding assays across muscarinic receptor subtypes (M1–M5) using transfected cell lines expressing human receptors. Measure EC50 values for this compound under standardized conditions (e.g., calcium mobilization assays for M1 efficacy). Cross-validate with functional assays (e.g., electrophysiology in primary neurons) to rule off-target effects. Include comparator compounds (e.g., non-selective PAMs) to contextualize selectivity thresholds .

Q. How can researchers ensure reproducibility of this compound’s pharmacokinetic (PK) properties across preclinical models?

Standardize dosing protocols (route, formulation, vehicle) and use LC-MS/MS for plasma and brain tissue quantification. Monitor free versus total drug concentrations to account for protein binding. Adhere to CNS MPO (Central Nervous System Multiparameter Optimization) scoring criteria, ensuring alignment with reported values (e.g., MPO = 4.9 for this compound) . Publish full experimental parameters, including animal strain, diet, and circadian timing, to mitigate variability .

Q. What in vivo models are most appropriate for assessing this compound’s efficacy in M1-mediated pathologies?

Use transgenic models (e.g., M1 receptor knockouts) to establish target engagement. For neurodegenerative studies, employ tauopathy or amyloid-β mouse models with behavioral endpoints (e.g., Morris water maze). Include positive controls (e.g., donepezil for cognitive assays) and validate target modulation via post-mortem receptor occupancy assays .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s therapeutic window in chronic dosing studies?

Conduct dose-ranging studies with longitudinal safety monitoring (e.g., plasma exposure, liver enzymes, histopathology). Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate receptor occupancy with adverse effects (e.g., cholinergic overactivation). Compare interspecies metabolic pathways using microsomal stability assays to identify translational gaps . Cross-reference clinical trial data (if available) for dose extrapolation .

Q. What strategies optimize experimental design for detecting this compound’s allosteric modulation in complex tissue environments?

Use brain slice electrophysiology to measure M1-dependent synaptic plasticity (e.g., long-term potentiation) in disease-relevant circuits. Pair with fluorescence-based biosensors (e.g., Ca²⁺ imaging) to spatially resolve modulation. Integrate computational modeling (e.g., molecular dynamics simulations) to predict binding site interactions under varying pH or lipid conditions .

Q. How can researchers address discrepancies between in vitro potency (EC50) and in vivo efficacy for this compound?

Perform free drug concentration measurements in target tissues (e.g., cerebrospinal fluid vs. plasma) to assess blood-brain barrier penetration. Use positron emission tomography (PET) with M1-selective tracers to quantify receptor engagement in vivo. Re-evaluate assay conditions (e.g., endogenous acetylcholine levels) that may mask allosteric effects in vitro .

Q. What methodological frameworks are recommended for meta-analysis of this compound’s preclinical data across studies?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize data extraction. Use systematic review tools (e.g., PRISMA guidelines) to assess bias in study design. Perform sensitivity analyses on variables like dosing regimens or outcome measures. Highlight gaps using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. Data Analysis & Validation

Q. Which statistical approaches are critical for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Validate assumptions via residual plots and Q-Q normality tests .

Q. How should researchers handle batch-to-batch variability in this compound’s chemical synthesis?

Characterize each batch via HPLC purity (>98%), NMR spectroscopy, and mass spectrometry. Include stability studies (e.g., accelerated thermal stress) to assess degradation products. Document lot numbers and storage conditions in publications to ensure traceability .

Q. What protocols ensure ethical rigor in this compound’s preclinical safety profiling?

Adhere to ARRIVE 2.0 guidelines for animal studies, including blinded outcome assessment and power analysis for sample size. For genotoxicity, follow OECD protocols (e.g., Ames test, micronucleus assay). Publish negative results to avoid publication bias .

Q. Integrative & Translational Research

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism in neurodegenerative diseases?

Combine transcriptomics (RNA-seq of treated vs. untreated models) with proteomics (phospho-specific antibodies for M1 signaling pathways). Validate findings using CRISPR-Cas9 knockouts of candidate genes. Use pathway enrichment tools (e.g., Gene Ontology) to identify novel therapeutic nodes .

Q. What biomarkers are most promising for tracking this compound’s target engagement in early-phase trials?

Prioritize CSF biomarkers (e.g., phosphorylated tau, Aβ42) and peripheral exosomes enriched with neuronal proteins. Validate via correlation with PET-based receptor occupancy. Explore EEG biomarkers (e.g., gamma-band oscillations) as functional readouts of M1 modulation .

特性

IUPAC Name

N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZZHFMLRHJXTO-RXVVDRJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)N[C@H]4CCOC[C@@H]4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。